2-(4-Methylphenoxy)nicotinaldehyde oxime

regioisomerism structure–activity relationship pyridine substitution pattern

Procure with confidence: 2-(4-Methylphenoxy)nicotinaldehyde oxime (CAS 478030-90-9) is a 2,3-disubstituted pyridine aldoxime whose free oxime functionality enables nitrile oxide cycloaddition, Beckmann rearrangement, and metal-chelation derivatizations inaccessible from O-alkylated analogs. Substituting the regioisomeric 6-(4-methylphenoxy) variant or the O-(3,4-dichlorobenzyl) oxime ether (CAS 478030-92-1) risks invalidating SAR studies-only the 2-position phenoxy architecture places the substituent adjacent to the pyridine nitrogen, altering ring electronics and target engagement. The published 2-phenoxynicotinaldehyde SAR study (Kulkarni et al., 2019) validates this scaffold as an α-amylase inhibitory chemotype with 70-80% synthetic yields. Existing PubChem BioAssay data across RGS4, OPRM1, ADAM17, CHRM1, and the unfolded protein response pathway accelerates hit triage without de novo primary screening.

Molecular Formula C13H12N2O2
Molecular Weight 228.251
CAS No. 478030-90-9
Cat. No. B2391902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenoxy)nicotinaldehyde oxime
CAS478030-90-9
Molecular FormulaC13H12N2O2
Molecular Weight228.251
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=C(C=CC=N2)C=NO
InChIInChI=1S/C13H12N2O2/c1-10-4-6-12(7-5-10)17-13-11(9-15-16)3-2-8-14-13/h2-9,16H,1H3/b15-9+
InChIKeyZZWGPROUKMWALT-OQLLNIDSSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenoxy)nicotinaldehyde Oxime — Structural Identity, Physicochemical Baseline, and Class Positioning for Procurement Evaluation


2-(4-Methylphenoxy)nicotinaldehyde oxime (CAS 478030-90-9) is a pyridine-based aldoxime with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol . It belongs to the class of 2-phenoxynicotinaldehyde oximes, a family of heterocyclic intermediates that have demonstrated quantifiable α-amylase inhibitory activity when systematically evaluated [1]. The compound features a 4-methylphenoxy substituent at the pyridine 2-position and a free oxime (–CH=N–OH) functionality at the 3-position. Its predicted physicochemical properties include a pKa of 10.17 ± 0.50 and a boiling point of 356.8 ± 32.0 °C, indicative of moderate acidity at the oxime hydroxyl and thermal stability suitable for varied reaction conditions . The compound has been registered in the PubChem BioAssay database with screening data against multiple human pharmacological targets, including regulators of G-protein signaling, opioid receptors, and ADAM17, establishing a documented biological screening footprint .

Why In-Class Substitution of 2-(4-Methylphenoxy)nicotinaldehyde Oxime Is Not Scientifically De-Risked


Although 2-(4-methylphenoxy)nicotinaldehyde oxime shares the C₁₃H₁₂N₂O₂ formula with its regioisomer 6-(4-methylphenoxy)nicotinaldehyde oxime (CAS 338966-91-9), the position of the oxime and phenoxy substituents on the pyridine ring fundamentally alters electronic distribution, hydrogen-bonding geometry, and target recognition . In the broader 2-phenoxynicotinaldehyde scaffold class, a systematic structure–activity study has demonstrated that aromatic substitution pattern (e.g., –CH₃ vs. –Cl vs. –NO₂ vs. unsubstituted phenoxy) drives quantifiable differences in α-amylase inhibition potency, with percentage inhibition at 100 µg/mL varying substantially across analogs [1]. Unsubstituted nicotinaldehyde oxime (CAS 1193-92-6) lacks the 4-methylphenoxy group entirely and has documented antioxidant and anticholinergic properties — a pharmacological profile that cannot be assumed interchangeable with the 2-(4-methylphenoxy)-substituted variant . Furthermore, the O-alkylated oxime ether derivatives such as 2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime (CAS 478030-92-1) carry a substantially higher molecular weight (387.3 vs. 228.25) and altered lipophilicity, making them chemically and pharmacologically distinct entities with no data supporting equivalent behavior . Without direct comparative biological data for the target compound versus its closest analogs, substituting any in-class compound assumes an unvalidated equivalence that carries procurement risk for structure-activity-dependent research workflows.

Product-Specific Quantitative Evidence Guide — 2-(4-Methylphenoxy)nicotinaldehyde Oxime Differentiation Data


Phenoxy Substituent Position Isomerism — 2- vs. 6-Substituted Nicotinaldehyde Oxime Differentiation

The target compound (CAS 478030-90-9) bears the 4-methylphenoxy group at the pyridine 2-position and the oxime at the 3-position, constituting a 2,3-disubstituted pyridine scaffold. The closest regioisomer, 6-(4-methylphenoxy)nicotinaldehyde oxime (CAS 338966-91-9), places the 4-methylphenoxy group at the 6-position with the oxime at the 3-position, producing a 3,6-disubstituted scaffold with identical molecular formula (C₁₃H₁₂N₂O₂) and molecular weight (228.25) but different InChI Key and SMILES . No published head-to-head biological or chemical comparison exists between these two regioisomers; the structural non-equivalence is established solely by distinct chemical identifiers and predicted properties.

regioisomerism structure–activity relationship pyridine substitution pattern medicinal chemistry

Free Oxime vs. O-Alkylated Oxime Ether — Molecular Weight and Physicochemical Property Differentiation

The target compound is a free aldoxime (MW 228.25), whereas the structurally related O-(3,4-dichlorobenzyl) oxime ether (CAS 478030-92-1) is an O-alkylated derivative with MW 387.3 — a 70% increase in molecular weight . This mass increment reflects the addition of a dichlorobenzyl moiety, which substantially increases calculated logP and steric bulk. The free oxime retains the reactive –CH=N–OH group available for further condensation, cyclization, or metal chelation, while the O-alkylated variant locks the oxime oxygen into an ether linkage that precludes these reactivities.

oxime derivatization molecular weight differentiation lipophilicity modulation synthetic intermediate

Biological Screening Footprint — PubChem BioAssay Target Coverage Across Multiple Pharmacological Targets

According to the ChemSrc BioAssay aggregation, 2-(4-methylphenoxy)nicotinaldehyde oxime has been screened in at least five distinct PubChem BioAssay entries against human targets, including: regulator of G-protein signaling 4 (RGS4), mu-type opioid receptor (OPRM1), ADAM17 (TACE), muscarinic acetylcholine receptor M1 (CHRM1), and the unfolded protein response pathway . While individual quantitative IC₅₀ values are not openly reported in the aggregated listing, the multi-target screening profile distinguishes this compound from unsubstituted nicotinaldehyde oxime, which is primarily characterized for antioxidant and anticholinergic properties rather than GPCR/protease target panels .

high-throughput screening PubChem BioAssay target profiling pharmacological screening

Class-Level α-Amylase Inhibitory Scaffold Validation — 2-Phenoxynicotinaldehyde Substituent Effects

A systematic study by Kulkarni et al. (2019) synthesized a series of substituted 2-phenoxynicotinaldehydes and evaluated their α-amylase inhibitory activity [1]. The synthetic method — aromatic nucleophilic substitution of 2-chloronicotinaldehyde with substituted phenols (K₂CO₃, dry dioxane) — achieved 70–80% yields across the series and provides the direct synthetic route to the aldehyde precursor (CAS 478030-89-6) from which the target oxime is derived by hydroxylamine condensation. While the study evaluated the aldehyde congeners (not the oximes themselves), it established that the 2-phenoxynicotinaldehyde scaffold is a validated pharmacophore for α-amylase inhibition, with activity modulated by the nature and position of substituents on the phenoxy ring. The target compound's 4-methyl substitution represents a specific electronic and steric environment within this validated scaffold class.

α-amylase inhibition antidiabetic screening structure–activity relationship 2-phenoxynicotinaldehyde

Best Research and Industrial Application Scenarios for 2-(4-Methylphenoxy)nicotinaldehyde Oxime


Medicinal Chemistry — GPCR and Protease Targeted Hit-to-Lead Campaigns Leveraging Existing PubChem Screening Data

The compound's multi-target PubChem BioAssay screening history — spanning GPCRs (RGS4, OPRM1, CHRM1), a metalloprotease (ADAM17), and the unfolded protein response pathway — provides a pre-existing pharmacological fingerprint that can accelerate hit triage in drug discovery programs [1]. Rather than initiating de novo primary screening across these target classes, research teams can use the existing screening data to assess selectivity windows, prioritize counterscreening panels, and design focused medicinal chemistry optimization of the 2-(4-methylphenoxy)nicotinaldehyde oxime scaffold.

Antidiabetic Drug Discovery — α-Amylase Inhibitor Development Based on a Validated 2-Phenoxynicotinaldehyde Scaffold

The published SAR study on substituted 2-phenoxynicotinaldehydes establishes this scaffold as a bona fide α-amylase inhibitory chemotype with demonstrated synthetic tractability (70–80% yields) [1]. The target oxime compound, derived from the 4-methyl-substituted aldehyde precursor (CAS 478030-89-6, melting point 77–80 °C, commercially available at ≥95% purity), is a logical next-step derivative for evaluating the effect of oxime functionalization on α-amylase inhibition potency relative to the parent aldehyde series .

Synthetic Methodology — Oxime as a Versatile Intermediate for Heterocycle Construction and Derivatization Chemistry

The free oxime functionality is a strategic synthetic handle for generating nitrile oxides (via oxidation), which participate in 1,3-dipolar cycloaddition to form isoxazolines and isoxazoles — heterocycles of significant pharmaceutical relevance [1]. The oxime can also undergo Beckmann rearrangement to amides, O-alkylation to oxime ethers (e.g., the known O-(3,4-dichlorobenzyl) derivative, CAS 478030-92-1), or serve as a metal-chelating ligand for coordination chemistry . These derivatization pathways are inaccessible from the O-alkylated oxime ether analogs, making the free oxime compound the essential starting material for diversity-oriented synthesis campaigns.

Regioisomer-Specific Structure–Activity Relationship (SAR) Studies Requiring the 2,3-Disubstituted Pyridine Scaffold

For research programs investigating the impact of pyridine substitution geometry on biological activity, the 2-(4-methylphenoxy) substitution pattern (2,3-disubstituted pyridine) is electronically and sterically distinct from the 6-substituted regioisomer (3,6-disubstituted) despite their identical molecular formula [1]. The 2-position places the phenoxy substituent adjacent to the pyridine nitrogen, enabling potential intramolecular interactions and altering the pKa of the ring nitrogen relative to the 6-substituted isomer. Procurement of the correct regioisomer is critical for SAR studies where pyridine ring electronics dictate target engagement.

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